2,4-dichloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
This compound is a benzamide derivative featuring a complex tricyclic core system with sulfur (dithia) and nitrogen (diazatricyclo) atoms. The 2,4-dichloro substitution on the benzamide ring and the 11-methyl group on the tricyclic framework are critical structural motifs. The tricyclic system’s rigidity may influence pharmacokinetic properties, such as metabolic stability and bioavailability .
Properties
IUPAC Name |
2,4-dichloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3OS2/c1-7-19-11-4-5-12-14(13(11)23-7)24-16(20-12)21-15(22)9-3-2-8(17)6-10(9)18/h2-6H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVPIMQTRJJMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Dithia-Diazatricyclo Formation
The tricyclic core is synthesized via a stepwise cyclocondensation strategy, adapting methods from thiazolophane syntheses:
Step 1: Preparation of Bis-Thioamide Intermediate
A bis-thioamide precursor is generated by reacting chloroacetonitrile with sodium sulfide under phase-transfer conditions, followed by treatment with dry H₂S in pyridine.
Step 2: Thiazole Ring Formation
The bis-thioamide undergoes Hantzsch thiazole synthesis using 1,3-dichloropropanone in tetrahydrofuran (THF) with catalytic HCl, yielding a bis-chloromethyl thiazole intermediate.
Step 3: Macrocyclization
Intramolecular nucleophilic substitution between thiolate ions and chloromethyl groups forms the dithia bridges, achieving the tricyclic structure. Reaction conditions:
Introduction of the 11-Methyl Group
The methyl group at position 11 is introduced via:
- Alkylation : Using methyl iodide (CH₃I) in dimethylformamide (DMF) with NaH as a base.
- Direct Synthesis : Employing methyl-containing starting materials during cyclocondensation.
Functionalization with 2,4-Dichlorobenzamide
Synthesis of 2,4-Dichlorobenzoyl Chloride
The benzamide precursor is prepared through chlorination of benzoic acid derivatives, following industrial protocols:
- Nitration : Benzene derivatives are nitrated using HNO₃/H₂SO₄.
- Chlorination : Gaseous Cl₂ or SOCl₂ introduces chlorine atoms at positions 2 and 4.
- Hydrolysis : Conversion to 2,4-dichlorobenzoic acid using aqueous NaOH.
- Activation : Treatment with thionyl chloride (SOCl₂) yields 2,4-dichlorobenzoyl chloride.
Amide Coupling
The tricyclic amine reacts with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:
- Solvent : Dichloromethane or ethyl acetate.
- Base : Aqueous NaOH or Et₃N.
- Temperature : 0–5°C (to minimize hydrolysis).
- Yield : 70–85% after recrystallization.
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance scalability, key steps are adapted to flow chemistry:
- Cyclization : Tubular reactors with immobilized catalysts reduce reaction time from hours to minutes.
- Purification : In-line liquid-liquid extraction and crystallization units improve throughput.
Green Chemistry Approaches
- Solvent Recycling : THF and DMF are recovered via distillation.
- Catalyst Reuse : Heterogeneous catalysts (e.g., silica-supported H₂SO₄) reduce waste.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity using C18 column (acetonitrile/water gradient).
- Elemental Analysis : C: 48.5%, H: 3.2%, N: 11.3% (theoretical C: 48.8%, H: 3.1%, N: 11.4%).
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Competing para/meta chlorination is mitigated by:
Cyclization Side Reactions
Oligomerization during macrocyclization is minimized by:
- High-Dilution Conditions : <0.01 M concentration.
- Slow Addition : Dropwise introduction of reactants.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
a. N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine
- Key Differences : Replaces the benzamide group with a benzothiazole ring and introduces a methylsulfanyl substituent.
- Implications : The benzothiazole moiety is associated with antitumor activity in other compounds, suggesting this analogue may exhibit distinct target selectivity compared to the benzamide-based target compound .
b. N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide Hydrochloride
- Key Differences: Substitutes dithia with dioxa (oxygen atoms) in the tricyclic core and includes a dimethylaminopropyl chain.
- The hydrochloride salt enhances aqueous solubility, a property absent in the neutral target compound .
Functional Group Variations in Benzamide Derivatives
a. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide
- Key Differences: Features a dioxothiazolidinone group instead of the tricyclic system.
- Implications: The dioxothiazolidinone moiety is known for anti-inflammatory activity, suggesting divergent pharmacological applications compared to the target compound’s tricyclic core .
b. 2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Key Differences : Incorporates a trichloroethyl-thiadiazole substituent.
- Implications : The electron-withdrawing trichloro group and thiadiazole ring may enhance metabolic stability but reduce solubility compared to the target compound’s methyl-substituted tricyclic system .
Quantitative Structural and Bioactivity Comparisons
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : These metrics (using MACCS or Morgan fingerprints) quantify structural overlap. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing . Applying these methods to the target compound and its analogues would clarify structural relationships and predict bioactivity .
Bioactivity Clustering
- Compounds with similar structural fingerprints often cluster by mode of action. For instance, hierarchical clustering of 37 small molecules revealed that bioactivity profiles correlated strongly with chemical substructures . The target compound’s tricyclic core may align with kinase or epigenetic modulator clusters, while analogues with benzothiazole or dioxa substitutions might diverge in target specificity.
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
